
Enkephalin, ala(2)-valnh2(5)-
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Overview
Description
Enkephalin, ala(2)-valnh2(5)- is a synthetic analog of the naturally occurring enkephalins, which are pentapeptides involved in regulating nociception (pain sensation) in the body. Enkephalins bind to the body’s opioid receptors and play a crucial role in pain modulation and stress response . This compound is specifically designed to enhance stability and efficacy compared to its natural counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin, ala(2)-valnh2(5)- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of enkephalin, ala(2)-valnh2(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Enkephalin, ala(2)-valnh2(5)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Various enkephalin analogs with modified amino acid sequences.
Scientific Research Applications
Enkephalin, ala(2)-valnh2(5)-, a modified enkephalin analog, has garnered interest in scientific research due to its unique properties and potential applications. This article aims to provide a detailed overview of the applications of Enkephalin, ala(2)-valnh2(5)-, drawing from various research findings.
Scientific Research Applications
Enkephalin, ala(2)-valnh2(5)- has a wide range of scientific research applications:
- Chemistry It is used as a model compound to study peptide synthesis and modification techniques.
- Biology It is investigated for its role in pain modulation and stress response.
- Medicine It is explored for its potential therapeutic effects in conditions like ischemia-reperfusion injury and neuroprotection.
- Industry It is utilized in the development of peptide-based drugs and therapeutic agents.
Research Findings
- Opioid receptor binding properties Leucine-enkephalin is another naturally occurring enkephalin with similar opioid receptor binding properties. Methionine-enkephalin is similar to leucine-enkephalin but with a methionine residue. $$D-Ala2, D-Leu5]-enkephalin is a synthetic analog with enhanced stability and potency.
*It has been discovered that enkephalin can regulate acute D2 dopamine receptor antagonist . Enkephalin acts via mu and delta receptors in the striatum to inhibit acute effects of D2 receptor blockade in striatopallidal neurons .
*Delta opioid (D-Ala 2, D-Leu 5) enkephalin (DADLE) was shown to induce hibernation . DADLE was also found to prolong survival of peripheral .
Data Table
Compound | Receptor Binding Properties |
---|---|
Leucine-enkephalin | Naturally occurring enkephalin with similar opioid receptor binding properties |
Methionine-enkephalin | Similar to leucine-enkephalin but with a methionine residue |
$$D-Ala2, D-Leu5]-enkephalin | A synthetic analog with enhanced stability and potency |
Enkephalin, ala(2)-valnh2(5)- | Unique amino acid modifications, enhance stability and efficacy compared to natural enkephalins |
Case Studies
Mechanism of Action
Enkephalin, ala(2)-valnh2(5)- exerts its effects by binding to delta opioid receptors (DOR) in the body. This binding activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, leading to various downstream effects such as reduced apoptosis and enhanced cell survival . The compound also modulates the Wnt/β-Catenin pathway, providing protection against ischemia-reperfusion injury .
Comparison with Similar Compounds
Similar Compounds
Leucine-enkephalin: Another naturally occurring enkephalin with similar opioid receptor binding properties.
Methionine-enkephalin: Similar to leucine-enkephalin but with a methionine residue.
[D-Ala2, D-Leu5]-enkephalin: A synthetic analog with enhanced stability and potency
Uniqueness
Enkephalin, ala(2)-valnh2(5)- is unique due to its specific amino acid modifications, which enhance its stability and efficacy compared to natural enkephalins. These modifications allow for more targeted therapeutic applications and improved pharmacokinetic properties .
Properties
CAS No. |
78873-50-4 |
---|---|
Molecular Formula |
C28H38N6O6 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C28H38N6O6/c1-16(2)24(25(30)37)34-28(40)22(14-18-7-5-4-6-8-18)33-23(36)15-31-26(38)17(3)32-27(39)21(29)13-19-9-11-20(35)12-10-19/h4-12,16-17,21-22,24,35H,13-15,29H2,1-3H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,24+/m1/s1 |
InChI Key |
UMPPNLOXQBBGTG-HGAHBTBJSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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